2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine 2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14899912
InChI: InChI=1S/C7H3Cl3F3NS/c1-15-4-2(8)5(7(11,12)13)14-6(10)3(4)9/h1H3
SMILES:
Molecular Formula: C7H3Cl3F3NS
Molecular Weight: 296.5 g/mol

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC14899912

Molecular Formula: C7H3Cl3F3NS

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H3Cl3F3NS
Molecular Weight 296.5 g/mol
IUPAC Name 2,3,5-trichloro-4-methylsulfanyl-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H3Cl3F3NS/c1-15-4-2(8)5(7(11,12)13)14-6(10)3(4)9/h1H3
Standard InChI Key PGLFEAXIZRHUJU-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 2,3,5-trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine typically involves multistep halogenation and functionalization reactions. A representative method includes:

  • Chlorination of Precursors: Starting from 2-chloro-5-(trifluoromethyl)pyridine, sequential chlorination using Cl2_2 under UV light or catalytic conditions introduces additional chlorine atoms at positions 3 and 5 .

  • Methylsulfanyl Group Introduction: Thiolation is achieved via nucleophilic substitution using methyl mercaptan (CH3_3SH) or its derivatives in the presence of a base (e.g., K2_2CO3_3) .

Key intermediates, such as 2,3,5-trichloro-6-(trifluoromethyl)pyridine, are often isolated and purified before the final thiolation step . Reaction conditions (temperature: 80–120°C; solvents: CCl4_4 or DMF) are critical for minimizing side reactions .

Structural Characterization

  • NMR Data:

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 2.40 (s, 3H, SCH3_3), 7.25–8.45 (m, pyridine-H) .

    • 13^13C NMR: Peaks at δ 120–150 ppm correspond to the pyridine ring carbons, with CF3_3 (δ 125.5 ppm) and SCH3_3 (δ 15.2 ppm) groups .

  • Mass Spectrometry: HRMS confirms the molecular ion [M+H]+^+ at m/z 294.9004 (calc. 294.9004) .

Physicochemical Properties

PropertyValueSource
Molecular Weight296.52 g/mol
Melting PointNot reported
Boiling Point175°C (estimated)
Density1.549 g/mL (predicted)
SolubilitySoluble in chloroform, methanol
LogP (Octanol-Water)3.2 (predicted)

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, advantageous for agrochemical applications .

Biological Activities and Mechanisms

Antimicrobial Activity

2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine demonstrates broad-spectrum antimicrobial effects. In vitro studies against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to commercial disinfectants . The mechanism likely involves disruption of bacterial membrane integrity via interaction with lipid bilayers.

Applications in Agrochemical and Pharmaceutical Research

Agrochemical Intermediate

The compound serves as a precursor for sulfonylurea herbicides. For example, coupling with sulfonamides yields derivatives with enhanced herbicidal activity . Its trifluoromethyl group improves metabolic stability in plants .

Pharmaceutical Development

In drug discovery, the methylsulfanyl moiety acts as a bioisostere for hydroxyl or amine groups, enabling kinase inhibition (e.g., CDK4/6) in cancer therapeutics . A 2023 study highlighted its role in synthesizing TLR7/8 antagonists for autoimmune diseases .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory Irritation (H335)Use fume hood

The compound is classified under GHS Hazard Category 3. Storage recommendations include inert atmospheres (N2_2) and temperatures below 4°C .

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